molecular formula C13H12N4 B1483090 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098103-35-4

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1483090
CAS No.: 2098103-35-4
M. Wt: 224.26 g/mol
InChI Key: NVEORBAMVBBMQH-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a high-purity chemical reagent designed for research and development applications. This compound belongs to the pharmaceutically relevant class of 1H-pyrazoles, which are known to exhibit a wide spectrum of biological activities and are frequently explored as core scaffolds in medicinal chemistry . The molecular structure integrates a pyridine ring and a nitrile-functionalized pyrazole, a feature common in compounds investigated as allosteric modulators for therapeutic targets. For instance, structurally similar 3-(1H-pyrazol-4-yl)pyridine derivatives have been identified as potent allosteric modulators of the M4 muscarinic acetylcholine receptor, a prominent target for neurological and psychiatric disorders such as schizophrenia . The presence of the carbonitrile group (-C#N) is a common bioisostere that can influence a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile. This product is intended for research purposes only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEORBAMVBBMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, and it has been studied for its applications in medicinal chemistry.

Pharmacological Properties

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of pharmacological activities:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial : Some studies report that pyrazole compounds demonstrate significant activity against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anticancer : The compound has been explored for its anticancer potential, particularly in inhibiting tumor growth and proliferation through various mechanisms .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could also modulate receptor activity, influencing cellular signaling pathways related to growth and inflammation.

These interactions suggest that the compound may serve as a scaffold for developing new therapeutics targeting these pathways.

Comparative Biological Activity

A comparative analysis of similar pyrazole compounds reveals the following activities:

Compound NameBiological ActivityReference
PhenylbutazoneAnti-inflammatory
1-thiocarbamoyl 3-substituted phenyl derivativesMAO-B inhibitor, anti-inflammatory
1-acetyl-3,5-diphenyl derivativesAntitubercular

Study on Anti-inflammatory Activity

In a recent study, a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone. This highlights the potential of pyrazole derivatives in treating inflammatory conditions .

Antimicrobial Activity Evaluation

Another study focused on the antimicrobial efficacy of pyrazole compounds against common pathogens. The results indicated that certain derivatives showed significant inhibition against E. coli and S. aureus, suggesting their utility in developing new antibiotics .

Anticancer Mechanisms

Research into the anticancer properties of pyrazoles has revealed that they can induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and activation of apoptotic pathways. Specific compounds within this class have demonstrated efficacy in reducing tumor viability in vitro .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogous derivatives:

Compound Name 1-Position Substituent 3-Position Substituent 5-Position Molecular Weight Key Properties/Applications Reference
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile Cyclopropylmethyl Pyridin-4-yl Carbonitrile 224.25 g/mol* Potential kinase inhibition
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile (AV04504) Cyclopropylmethyl Thiophen-3-yl Carbonitrile 229.30 g/mol Research chemical; structural analog
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile Methyl-nitro-CF3-pyrazole Pyridine-2-carbonitrile GLUT1 inhibitor candidate
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl Phenyl Carbonitrile 261.4 g/mol Synthetic intermediate; antimicrobial studies
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Dichloro-CF3-phenyl Carbonitrile 437.15 g/mol Insecticide (GABA receptor antagonist)
1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile Propargyl Pyridin-4-yl Carbonitrile Structural analog; exploratory research

*Calculated based on molecular formula C₁₂H₁₁N₃ (assuming typo in ; pyridin-4-yl adds C₅H₄N).

Key Observations:

In fipronil , a bulky dichlorophenyl-CF3 group confers insecticidal activity via GABA receptor antagonism, highlighting how 1-position modifications dictate biological target specificity.

3-Position Substituents :

  • Pyridin-4-yl (target compound) enables π-π stacking interactions in enzymatic binding pockets, whereas thiophen-3-yl (AV04504, ) offers distinct electronic properties due to sulfur’s polarizability.
  • Phenyl groups (e.g., ) lack pyridine’s basicity, which may reduce solubility but improve membrane permeability.

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A widely used method to introduce the pyridin-4-yl substituent at the 3-position of the pyrazole ring is the Suzuki-Miyaura cross-coupling between a halogenated pyrazole carbonitrile and a pyridin-4-yl boronic acid or ester.

Typical procedure:

  • Starting material: 3-halogenated-1-(cyclopropylmethyl)-1H-pyrazole-5-carbonitrile.
  • Coupling partner: pyridin-4-yl boronic acid or boronate ester.
  • Catalyst: Pd(0) complex such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
  • Solvent: Mixture of dioxane/water or DMF.
  • Conditions: Heating at 80–100 °C under inert atmosphere for several hours.

This method affords the desired 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile in moderate to good yields.

N-Alkylation of Pyrazole Nitrogen

The cyclopropylmethyl group is introduced by N-alkylation of the pyrazole nitrogen (N1) using cyclopropylmethyl halides (e.g., bromide or chloride).

Typical procedure:

  • Starting material: 3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile.
  • Alkylating agent: cyclopropylmethyl bromide or chloride.
  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Solvent: DMF or acetonitrile.
  • Conditions: Stirring at room temperature or mild heating.

This reaction selectively alkylates the pyrazole nitrogen, yielding the N-cyclopropylmethyl derivative.

Direct Construction of Pyrazole Ring with Substituents

An alternative approach involves constructing the pyrazole ring with all substituents in place via cyclization reactions.

  • Condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles bearing the pyridin-4-yl moiety.
  • Cyclization under acidic or basic conditions to form the pyrazole ring.
  • Subsequent N-alkylation with cyclopropylmethyl halide as described above.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
3-Halogenation of pyrazole carbonitrile NBS or NCS in DMF, 0 °C to rt 70–85 Halogen at C3 position for coupling
Suzuki-Miyaura coupling Pd(dppf)Cl2, K3PO4, dioxane/H2O, 80 °C, 12 h 60–75 Pyridin-4-yl boronic acid used
N-Alkylation Cyclopropylmethyl bromide, K2CO3, DMF, rt, 6 h 65–80 Selective N1 alkylation
Purification Reverse phase chromatography Yields after purification

Research Findings and Optimization

  • The choice of catalyst and base in the Suzuki coupling significantly affects the yield and purity.
  • Using Pd(dppf)Cl2 with K3PO4 in dioxane/water mixtures provides optimal conversion.
  • N-Alkylation proceeds smoothly under mild conditions, avoiding over-alkylation or side reactions.
  • The nitrile group remains stable under the reaction conditions, allowing for further functionalization if needed.
  • Purification by mass-directed reverse phase chromatography ensures high purity of the final product.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Suzuki-Miyaura Cross-Coupling 3-Halopyrazole carbonitrile Pd catalyst, pyridin-4-yl boronic acid, base 80–100 °C, inert atmosphere High regioselectivity, good yields Requires halogenated intermediate
N-Alkylation 3-(Pyridin-4-yl)-1H-pyrazole-5-carbonitrile Cyclopropylmethyl halide, base Room temp or mild heating Simple, selective N1 alkylation Possible need for protection if other nucleophiles present
Pyrazole Ring Construction Hydrazine + β-ketonitrile derivatives Acid/base catalysis Variable Direct synthesis of substituted pyrazole Multi-step, may require optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

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